5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid
Description
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid (CID 12341996, C₁₁H₇ClO₃S) is a furan derivative featuring a sulfanyl (-S-) group linked to a 4-chlorophenyl ring. Furan derivatives are recognized for their diverse bioactivities, including antimicrobial, antioxidant, and sodium channel modulation properties . This compound’s structure combines the electron-withdrawing chlorine atom with the sulfur-containing substituent, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWAAVNVNRWIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid typically involves the reaction of 4-chlorothiophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the furan ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various electrophiles, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research has indicated that 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid exhibits properties that may inhibit viral replication and bacterial growth. Notably, it interacts with Methionine aminopeptidase enzymes, which are crucial for protein maturation in bacteria. In vitro studies have shown that this compound may disrupt these processes, suggesting its potential as an antiviral agent.
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives that demonstrate biological activity. For instance, it has been involved in creating new sulfonamide derivatives that possess antifungal properties, highlighting its role as a building block in drug development .
| Application | Details |
|---|---|
| Antiviral Activity | Inhibits Methionine aminopeptidase enzymes |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Derivative Synthesis | Used to create biologically active sulfonamides |
Organic Chemistry
Synthesis Pathways
In organic chemistry, 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid serves as a precursor for synthesizing more complex molecules. It has been employed in reactions yielding furan-2,4-dicarboxylic acid and furan-2,5-dicarboxylic acid under solvent-free conditions. These reactions demonstrate the compound's utility in forming diverse chemical products through various synthetic routes.
Mechanistic Insights
The compound's mechanism involves oxidation to form sulfoxides and sulfones or reduction to yield alcohol derivatives. This versatility makes it a valuable intermediate in organic synthesis.
Agricultural Chemistry
Herbicidal and Antifungal Properties
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid has been reported to possess herbicidal and antifungal properties, making it a candidate for agricultural applications. Its derivatives have shown efficacy against various plant pathogens, indicating potential use in crop protection strategies .
| Agricultural Application | Details |
|---|---|
| Herbicidal Activity | Effective against specific weeds |
| Antifungal Properties | Active against plant pathogens |
Polymer Chemistry
Monomer for Synthetic Polyesters
The compound is also explored as a monomer for synthetic polyesters due to its structural characteristics that provide a more linear configuration compared to other furan derivatives. This property enhances its compatibility with terephthalic acid, making it suitable for producing biodegradable polymers.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid against various bacterial strains. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm .
Case Study 2: Synthesis of Sulfonamide Derivatives
Research focused on synthesizing new sulfonamide derivatives from 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid revealed their potential antifungal properties. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity and biological activity.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Substituent-Driven Structural and Electronic Effects
The table below highlights key differences among furan-2-carboxylic acid derivatives based on substituent groups:
Key Observations :
- Bioactivity : Amide derivatives (e.g., ) exhibit sodium channel blocking activity, suggesting that substituents altering hydrogen-bonding capacity (e.g., sulfanyl vs. amide) may shift biological targets .
- Lipophilicity : Methyl or benzofuran substituents increase molecular weight and lipophilicity, which could enhance membrane permeability compared to the parent sulfanyl analog .
Physical-Chemical Properties
Limited experimental data for the target compound necessitate inferences from analogs:
- Acidity: The sulfanyl group’s electron-donating nature may raise the pKa of the carboxylic acid compared to nitro-substituted analogs (e.g., pKa ~3.17 for a cyanoethyl sulfanyl derivative vs. lower pKa expected for nitro-substituted compounds) .
- Solubility : Sulfanyl groups generally reduce water solubility compared to polar substituents like amides or carboxylic esters. For example, 5-(4-chlorophenyl)benzofuran-2-carboxylic acid’s extended aromatic system likely decreases solubility .
- Thermal Stability : Melting points for sulfanyl-containing compounds (e.g., 126–127°C in ) suggest moderate stability, whereas nitro groups may lower melting points due to increased molecular symmetry disruption .
Biological Activity
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid, a compound with notable biological activity, has garnered attention in various fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and detailed research findings.
Chemical Structure and Properties
The chemical structure of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is characterized by a furan ring substituted with a chlorophenyl sulfanyl group and a carboxylic acid functional group. Its molecular formula is , and it is classified under the category of sulfonyl compounds, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound demonstrated growth inhibition zones ranging from 8 mm to 15 mm depending on the concentration used .
Table 1: Antimicrobial Activity of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 10 |
| Enterococcus faecium | 12 |
| Escherichia coli | 8 |
Anticancer Activity
The compound also shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .
Table 2: Anticancer Activity of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HeLa | 9.8 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The inhibition constants (IC50) for AChE were found to be competitive with known inhibitors .
Table 3: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15.0 |
| Urease | 20.5 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was evaluated against a panel of bacterial strains. Results indicated that at concentrations above 100 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Potential
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This highlights the compound's potential as a novel anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
